(3E,6Z)-8-Ocimenyl acetate
Description
(3E,6Z)-8-Ocimenyl acetate is an acyclic monoterpene ester derived from ocimene, characterized by two double bonds at positions 3 (E-configuration) and 6 (Z-configuration), with an acetate group at position 6. Its molecular formula is C₁₂H₁₈O₂ (monoisotopic mass: 194.1307 g/mol), and it is one of four stereoisomers of 8-ocimenyl acetate .
This compound is notable for its "pineapple-like" aroma with galbanum and green undertones, making it valuable in perfumery and flavoring. Its odor profile distinguishes it from other isomers; for example, (E3,Z6)-8-ocimenyl acetate (synonymous with (3E,6Z)-8-ocimenyl acetate) is described as "strongly galbanum-like, green, fruity, pineapple," whereas the (E3,E6) isomer has a "fresh, green, ester-like, floral" scent . Industrially, it is synthesized via esterification of ocimenol with acetic anhydride, yielding isomer mixtures that are separated via preparative gas chromatography .
Properties
CAS No. |
223705-76-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(2Z,5E)-2,6-dimethylocta-2,5,7-trienyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,7-8H,1,6,9H2,2-4H3/b10-7+,11-8- |
InChI Key |
RNKUOBQYBVPNSU-WAKDDQPJSA-N |
Isomeric SMILES |
C/C(=C/C/C=C(\C)/C=C)/COC(=O)C |
Canonical SMILES |
CC(=CCC=C(C)C=C)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6Z)-8-Ocimenyl acetate typically involves the esterification of (3E,6Z)-Nonadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of (3E,6Z)-8-Ocimenyl acetate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3E,6Z)-8-Ocimenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nonadienal or nonadienoic acid.
Reduction: Formation of nonadienol.
Substitution: Formation of nonadienyl derivatives.
Scientific Research Applications
(3E,6Z)-8-Ocimenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (3E,6Z)-8-Ocimenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to olfactory receptors, triggering a sensory response. Additionally, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
A. Isoamyl Acetate
A widely used banana-flavored ester (C₇H₁₄O₂), isoamyl acetate lacks the conjugated diene system of ocimenyl acetates, resulting in simpler volatility and a less complex odor profile.
B. Moth Pheromone Components
Silkworm moths (e.g., Antheraea pernyi) use esters like (6Z,11Z)-6,11-hexadecadienyl acetate and (4Z,9Z)-4,9-tetradecadienyl acetate as pheromones. These compounds share structural similarities with ocimenyl acetates (e.g., conjugated double bonds and acetate groups) but have longer carbon chains (C₁₄–C₁₆ vs. C₁₂) and strict stereochemical requirements for receptor binding . For example, BmorOR1 in Bombyx mori detects bombykol ((10E,12Z)-hexadecadienol) but ignores bombykal ((10E,12Z)-hexadecadienal), highlighting how functional groups and chain length dictate biological activity .
Physical and Spectroscopic Properties
Collision cross-section (CCS) data for (3E,6Z)-8-ocimenyl acetate adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 195.13796 | 148.7 |
| [M+Na]⁺ | 217.11990 | 157.3 |
| [M-H]⁻ | 193.12340 | 146.4 |
These values differ from isomers like (3E,6E)-8-ocimenyl acetate due to subtle conformational changes affecting ion mobility .
Q & A
How can the stereoisomeric purity of (3E,6Z)-8-Ocimenyl Acetate be validated in synthetic samples?
Basic Research Question
To confirm stereoisomeric purity, use gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns to separate isomers based on retention times and fragmentation patterns. Reference libraries (e.g., NIST Chemistry WebBook) and synthetic standards are critical for peak assignment . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D experiments like COSY and HSQC, can resolve double-bond configurations and verify stereochemistry . For quantitative analysis, integrate HPLC with polarimetric detection to distinguish enantiomeric ratios .
What experimental approaches resolve contradictions in isomer-specific odor profiles for (3E,6Z)-8-Ocimenyl Acetate?
Advanced Research Question
Odor discrepancies arise from structural variations and receptor interactions. Design olfactometry-coupled GC (GC-O) studies to correlate specific isomers with sensory descriptors (e.g., pineapple notes in (3E,6Z)- vs. (3Z,6E)-isomers) . Pair this with molecular docking simulations to model ligand-receptor binding in olfactory pathways. Validate findings using in vitro assays with human olfactory receptors . Conflicting data may stem from impurities; thus, enforce stringent purification (e.g., preparative GC) and purity verification (≥98% by HPLC) .
What challenges exist in synthesizing (3E,6Z)-8-Ocimenyl Acetate with high stereoselectivity?
Advanced Research Question
Key challenges include controlling double-bond geometry during esterification. Optimize Sharpless epoxidation or Wittig reactions to favor (3E,6Z) configuration . Use stereospecific catalysts (e.g., palladium complexes) to minimize isomerization. Monitor reaction kinetics via in situ FTIR to track intermediate formation. Post-synthesis, employ silica gel chromatography with hexane:ethyl acetate gradients to isolate the target isomer . Purity validation requires tandem LC-MS and NOESY NMR to confirm spatial arrangements .
How can (3E,6Z)-8-Ocimenyl Acetate's stability be assessed in flavor delivery systems?
Basic Research Question
Evaluate stability under varying pH, temperature, and oxidation using accelerated stability testing . For example, incubate the compound at 40°C/75% RH for 4 weeks and quantify degradation via GC-MS . Compare results with antioxidants (e.g., BHT) to assess protective efficacy. Emulsion-based systems (e.g., liposomes) can enhance stability; characterize encapsulation efficiency using dynamic light scattering and fluorescence microscopy .
What methodologies identify (3E,6Z)-8-Ocimenyl Acetate in complex botanical matrices?
Basic Research Question
Use headspace solid-phase microextraction (HS-SPME) paired with GC-MS to isolate volatile compounds from plant extracts . For quantification, apply stable isotope dilution analysis (SIDA) with deuterated internal standards. Validate with high-resolution MS (HRMS) to differentiate isobaric interferences. In complex mixtures, combine multidimensional GC (GC×GC) with non-polar/mid-polar column phases for enhanced resolution .
How do isomer ratios of 8-Ocimenyl Acetate impact its bioactivity in antimicrobial studies?
Advanced Research Question
Isomer ratios influence membrane permeability and target interactions. Design microdilution assays against Gram-positive/-negative bacteria, testing pure (3E,6Z) vs. isomer mixtures . Use confocal microscopy with SYTOX Green to visualize membrane disruption. Compare with molecular dynamics simulations to predict lipid bilayer interactions. For synergistic effects, apply checkerboard assays with commercial antibiotics .
What analytical strategies differentiate (3E,6Z)-8-Ocimenyl Acetate from structurally similar esters in fragrance formulations?
Advanced Research Question
Leverage retention index (RI) databases (e.g., Adams’ Identification of Essential Oil Components) for GC-MS alignment . For ambiguous peaks, use electron impact ionization (EI) and chemical ionization (CI) MS to compare fragmentation pathways. Employ principal component analysis (PCA) on spectral data to cluster compounds by structural features. Cross-validate with infrared spectroscopy to identify ester carbonyl stretches (~1740 cm⁻¹) and double-bond vibrations .
What are the thermodynamic parameters governing (3E,6Z)-8-Ocimenyl Acetate’s volatility in aroma release studies?
Advanced Research Question
Measure Henry’s Law constants via static headspace GC at varying temperatures (e.g., 25–50°C) to model volatility . Calculate activation energy using the Arrhenius equation . For real-time release kinetics, use proton-transfer-reaction mass spectrometry (PTR-MS) . Correlate with in silico predictions (e.g., COSMO-RS) to simulate partitioning in lipid matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
